Linocinamarin

Descripción general

Descripción

Linocinamarin is a cyanogenic glycoside found in plants, particularly in cassava roots. This compound has been studied extensively due to its potential applications in various fields, including medicine and agriculture.

Aplicaciones Científicas De Investigación

Bacteriocin Production : Linocin M18, produced by Brevibacterium linens M18, is an antilisterial bacteriocin with potential applications in food safety. Its gene, lin, has been isolated and characterized, showing wide taxonomical distribution among coryneform bacteria. This discovery aids in understanding the molecular biology of bacteriocins and their potential use in controlling foodborne pathogens (Valdés-Stauber & Scherer, 1996).

Cell Cycle Regulation : A study on the LAP2α-binding protein LINT-25 revealed its role in cell cycle exit, a critical process in cellular physiology and disease pathology. The study contributes to our understanding of cellular responses during quiescence, senescence, and differentiation, which could inform cancer research and therapies (Naetar et al., 2007).

Drug Association Networks : The Library of Integrated Network-based Cellular Signatures (LINCS) program has been instrumental in creating drug association networks (DANs). These networks summarize genomic scale data and help in understanding the relationships between various drugs, potentially aiding in the development of new therapies (Musa et al., 2019).

Genetic Medicine : Research in genetic medicine, including the study of LIN-related genes, has shifted the paradigm of understanding diseases from being non-genetic to fundamentally genetic. This shift has broad implications for diagnostics, treatment, and our understanding of human biology (Lindee, 2005).

Cancer Research : The study of Lin28 and Oct4 proteins in epithelial ovarian cancer (EOC) highlights their potential roles in cancer initiation and progression. This research could inform the development of new diagnostics and therapeutic targets for EOC (Peng et al., 2010).

Mechanotransduction and Disease : The study of the LINC complex, particularly in the context of nuclear mechanotransduction, provides insights into its role in diseases such as progeria, myopathy, and dystonia. Understanding this complex could lead to new therapeutic approaches (Hieda, 2017).

Plant Biotechnology : Linum usitatissimum (flax/linseed) is a focus of plant cell and biotechnology studies. Research in this area has applications in improving crop quality and understanding plant biology (Millam et al., 2005).

Cardiac Health : The LINC complex has been linked to cardiac structure, function, and disease. Mutations in LINC complex proteins can lead to cardiac myopathies, and understanding these connections is crucial for developing treatments for heart diseases (Stroud et al., 2014).

Anticancer Therapies : The development of linalool-incorporated nanoparticles (LIN-NP) as an anticancer agent for epithelial ovarian cancer shows potential for less invasive and more effective cancer treatments. This innovative approach could have broad applications in cancer therapy (Han et al., 2016).

Gene Therapy : The linamarase/linamarin (lis/lin) killer-suicide gene therapy system is being explored as a treatment for gliomas. This system uses a plant gene to produce cyanide in cancer cells, demonstrating a novel approach to cancer therapy (Cortés et al., 2002).

Propiedades

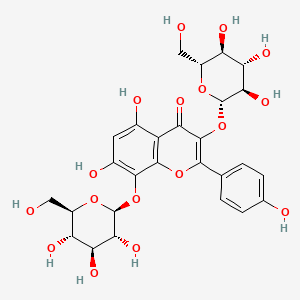

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-12-15(33)18(36)20(38)26(40-12)43-23-11(32)5-10(31)14-17(35)25(22(42-24(14)23)8-1-3-9(30)4-2-8)44-27-21(39)19(37)16(34)13(7-29)41-27/h1-5,12-13,15-16,18-21,26-34,36-39H,6-7H2/t12-,13-,15-,16-,18+,19+,20-,21-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOKZQAQPBUNRW-PXJYGDGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912828 | |

| Record name | 8-(Hexopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |

CAS RN |

99224-12-1 | |

| Record name | Herbacetin 3,8-O-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99224-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbacetin 3,8-O-diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099224121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Hexopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)